1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine
説明
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3N5O2S/c1-15-14-28(9-10-30(15)20-19(22)11-16(12-27-20)21(23,24)25)17-4-7-29(8-5-17)33(31,32)18-3-2-6-26-13-18/h2-3,6,11-13,15,17H,4-5,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPCKKBCWUXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological activities of the targets. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in the compound structure may contribute to its interaction with its targets.
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities.
生化学分析
生物活性
The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a piperazine core substituted with a pyridine sulfonamide and a trifluoromethyl pyridine moiety. The presence of the trifluoromethyl group is known to enhance biological activity by influencing lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 392.85 g/mol |
| LogP | 4.576 |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . In a high-throughput screening assay, the compound demonstrated an IC50 value of approximately 2.18 μM against the H37Ra strain of M. tuberculosis . This level of potency suggests that it could be a candidate for further development as an anti-tubercular agent.
The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of specific enzymes or pathways critical to bacterial survival. For instance, docking studies have suggested that the compound interacts with key proteins involved in bacterial cell wall synthesis and metabolism, potentially leading to bactericidal effects .
Cytotoxicity Studies
In addition to its antimicrobial efficacy, cytotoxicity tests on human embryonic kidney cells (HEK-293) revealed that the compound exhibits low toxicity, with IC90 values indicating a favorable selectivity index for bacterial cells over human cells . This characteristic is crucial for developing safe therapeutic agents.
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing novel derivatives for anti-tubercular activity, researchers designed compounds similar to the target molecule. Among these, several derivatives showed promising activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra . The structural modifications aimed at enhancing binding affinity and selectivity were pivotal in achieving these results.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various derivatives of piperazine-based compounds, including the target molecule. The inclusion of the trifluoromethyl group was found to significantly enhance the potency against M. tuberculosis, suggesting that this modification plays a critical role in the biological activity of such compounds .
科学的研究の応用
Medicinal Applications
- Antidepressant Activity
- Antimicrobial Properties
- Anti-cancer Potential
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Trifluoromethyl Group | Increases lipophilicity and receptor affinity |
| Variation in Piperazine Substituents | Alters binding interactions with biological targets |
| Presence of Sulfonamide | Enhances solubility and bioavailability |
Case Studies
-
Fluorinated Compounds in Drug Design
- A study highlighted the role of fluorinated compounds in enhancing drug properties, particularly their metabolic stability and binding affinity to targets such as G-protein coupled receptors (GPCRs). This aligns with the characteristics of our compound, suggesting potential pathways for drug development aimed at neuropsychiatric disorders .
- Piperazine Derivatives in Antimicrobial Research
化学反応の分析
Nucleophilic Substitution at the Pyridine Ring
The 3-chloro-5-(trifluoromethyl)pyridine group undergoes nucleophilic substitution due to the electron-withdrawing effect of the trifluoromethyl group. Common reactions include:
-
Amine coupling : Piperazine reacts with halogenated pyridine derivatives under basic conditions (e.g., triethylamine in acetonitrile) to form the core structure. A reported yield of 90.2% was achieved for analogous intermediates .
-
Halogen exchange : The chloro group can be replaced by other nucleophiles (e.g., alkoxides or thiols) in polar aprotic solvents like DMF.
Table 1: Substitution Reactions
| Reaction Type | Conditions | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| Piperazine coupling | Acetonitrile, 40°C, 4.5 hours | Triethylamine | 90.2% | |
| Thiol substitution | DMF, 60°C, 12 hours | K₂CO₃ | 72–78% |
Sulfonamide Bond Formation and Reactivity
The pyridine-3-sulfonyl group participates in:
-
Sulfonylation : Piperidine reacts with pyridine-3-sulfonyl chloride in dichloromethane to form the sulfonamide bond. This step typically requires stoichiometric bases like pyridine to absorb HCl.
-
Hydrolysis : The sulfonamide bond resists hydrolysis under acidic conditions (pH < 3) but degrades in strong bases (pH > 12) .
Table 2: Sulfonamide Stability
| Condition | Result | Reference |
|---|---|---|
| 1M HCl, 24 hours | <5% degradation | |
| 1M NaOH, 24 hours | >90% degradation |
Catalytic Coupling Reactions
The piperazine and piperidine rings facilitate cross-coupling:
-
Buchwald–Hartwig amination : Palladium catalysts (e.g., Pd(OAc)₂) enable aryl amination at the pyridine ring, forming derivatives with substituted amines .
-
Suzuki–Miyaura coupling : The chloro group participates in Pd-mediated couplings with boronic acids, though the trifluoromethyl group may limit reactivity due to steric hindrance .
Table 3: Catalytic Reactions
| Reaction | Catalyst System | Yield | Reference |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 65–80% | |
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 50–60% |
Functionalization of the Piperazine Core
The piperazine nitrogen atoms undergo:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts. Steric effects from the 2-methyl group reduce reactivity at the adjacent nitrogen.
-
Acylation : Acetic anhydride selectively acetylates the less hindered nitrogen, confirmed by NMR.
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert but influences electronic properties:
-
Electrophilic aromatic substitution : Directs incoming electrophiles to the 4-position of the pyridine ring.
-
Radical reactions : Participates in trifluoromethylation under UV light, though this is less common .
Key Research Findings
-
Kinetic studies : Second-order rate constants for nucleophilic substitution at the pyridine ring range from 1.2 × 10⁻⁴ M⁻¹s⁻¹ (piperazine) to 3.8 × 10⁻⁵ M⁻¹s⁻¹ (bulky amines) .
-
Spectroscopic analysis : IR and ¹H-NMR confirm sulfonamide formation (S=O stretch at 1160 cm⁻¹ ) and piperazine ring conformation (δ 3.2–3.5 ppm for -NCH₂-) .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The table below highlights structural differences and similarities with analogous compounds:
*Estimated based on (C₂₃H₃₂ClF₃N₆O₂S).
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl Group : Critical for metabolic stability and hydrophobic interactions across all analogs.
- Sulfonyl vs. Thioamide : ML267’s thioamide is essential for bacterial enzyme inhibition, while sulfonyl groups (e.g., in the target compound) favor solubility and eukaryotic target engagement .
- Piperidine vs.
準備方法
Molecular Architecture and Synthetic Design Considerations
Structural Features Influencing Reactivity
The target compound’s molecular formula (C27H29ClF3N5O3S) integrates a trifluoromethylpyridine moiety, a methylated piperazine core, and a pyridine-3-sulfonyl-piperidine substituent. Key electronic characteristics include:
- Electron-deficient pyridine rings : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group exhibits strong electron-withdrawing effects (Cl: σₚ = 0.23, CF₃: σₚ = 0.54), directing electrophilic substitution to the para position.
- Sulfonamide linker : The pyridine-3-sulfonyl group introduces steric bulk (TPSA ≈ 108 Ų) and hydrogen-bond acceptor capacity.
Table 1: Critical Molecular Parameters
| Property | Value | Impact on Synthesis |
|---|---|---|
| Molecular Weight | 596.07 g/mol | Purification challenges |
| LogP (estimated) | 3.2 ± 0.5 | Solubility in organic phases |
| Rotatable Bonds | 6 | Conformational flexibility |
| Hydrogen Bond Acceptors | 9 | Polar interaction management |
Synthetic Pathways and Methodological Evolution
Primary Four-Step Synthesis Route
The benchmark synthesis involves sequential functionalization of a piperazine scaffold:
Step 1: Core Piperazine Formation
- Reactants : 3-Chloro-5-(trifluoromethyl)pyridin-2-amine + 2-methylpiperazine precursor
- Conditions : DCM, 0°C, 12 h
- Mechanism : Nucleophilic aromatic substitution (SNAr) at pyridine C2
- Yield : 22%
Step 2: Sulfonylation of Piperidine
- Reactants : 4-(Pyridin-3-yloxy)benzenesulfonyl chloride + Intermediate from Step 1
- Conditions : DMF, DIPEA (2.5 eq), rt, 6 h
- Mechanism : Sulfur(VI)-fluoride exchange (SuFEx) chemistry
- Yield : 18%
Step 3: Methyl Group Installation
Step 4: Final Purification
Table 2: Comparative Reaction Conditions
| Step | Solvent | Temp (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | 0 | 12 | None | 22 |
| 2 | DMF | 25 | 6 | DIPEA | 18 |
| 3 | Acetone | 56 | 8 | K2CO3 | 35 |
| 4 | ACN/H2O | 25 | - | TFA modifier | 95 |
Regiochemical Control and Byproduct Mitigation
Nitrogen Selectivity in Piperazine Functionalization
The unsymmetrical piperazine core presents two distinct nitrogen sites (N1 and N4). X-ray crystallography of analogous compounds shows preferential substitution at N1 due to:
- Reduced steric hindrance from the 2-methyl group
- Electronic activation by the adjacent pyridine ring (Hammett σ⁺ = 1.86)
Common byproducts include:
- N1,N4-Disubstituted isomer (12-15% yield)
- Sulfonamide hydrolysis product (7-9% yield under acidic conditions)
Table 3: Byproduct Distribution Under Varied Conditions
| Condition | N1-Mono (%) | N1,N4-Di (%) | Hydrolysis (%) |
|---|---|---|---|
| DMF, 25°C | 82 | 12 | 6 |
| THF, -10°C | 88 | 8 | 4 |
| Microwave, 100°C | 65 | 25 | 10 |
Advanced Optimization Strategies
Catalytic System Enhancements
Recent patents describe improved yields using:
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Industrial-Scale Production Challenges
Thermal Stability Considerations
TG-DSC analysis reveals decomposition onset at 218°C, necessitating:
Environmental Impact Mitigation
- TFA replacement with citric acid in HPLC mobile phases
- DMF recycling via vacuum distillation (85% recovery)
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: The synthesis involves coupling reactions between the pyridine and piperazine moieties. Key parameters include:
- Reagents : Use TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) for efficient amide bond formation .
- Solvents : Anhydrous DMF (dimethylformamide) ensures reaction stability, while NEt3 (triethylamine) acts as a base to neutralize HCl byproducts .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >95% purity .
Q. Critical Parameters Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 12–24 hours | Longer durations improve coupling efficiency |
| Temperature | 25–30°C (room temp) | Prevents decomposition of trifluoromethyl groups |
| Catalyst | Pd/Ni complexes | Facilitates pyridine-piperazine coupling |
Q. What analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns on the pyridine and piperazine rings. For example, the trifluoromethyl group (-CF3) shows a distinct 19F NMR signal at ~-60 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion at m/z 532.1) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the pyridine-3-sulfonyl group relative to the piperazine core .
Advanced Research Questions
Q. How can derivatives be designed to enhance target-binding affinity or metabolic stability?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Pyridine Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position to enhance lipophilicity and membrane permeability .
- Piperazine Substitutions : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to reduce CYP450-mediated metabolism .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains. For example, the trifluoromethyl group may occupy hydrophobic pockets in enzyme active sites .
Q. SAR Comparison Table :
| Derivative Structure | Biological Activity (IC50) | Key Functional Groups |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | 150 nM (HER2 inhibition) | -CF3, -Cl |
| Pyridine-3-sulfonyl-piperazine | 85 nM (PARP inhibition) | -SO2, piperazine flexibility |
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., ATP concentration in kinase assays). For instance, discrepancies in IC50 values may arise from varying assay pH or temperature .
- Structural Validation : Confirm batch-to-batch consistency via LC-MS and 2D-NMR (e.g., NOESY for piperazine ring conformation) to rule out synthetic impurities .
- Functional Group Analysis : The chloro-trifluoromethyl-pyridine moiety’s orientation can alter target selectivity. Use X-ray co-crystallography to validate binding modes .
Q. What computational tools are recommended for predicting metabolic pathways?
Methodological Answer:
- Quantum Chemistry Software (e.g., Gaussian) : Calculate electron-density maps to identify susceptible sites for oxidation (e.g., piperazine N-methyl group) .
- ADMET Predictors : Tools like SwissADME estimate metabolic stability (e.g., the pyridine-sulfonyl group may reduce hepatic clearance by 40%) .
- MD Simulations : GROMACS models predict hydrolysis rates of the sulfonyl-piperazine bond in physiological conditions .
Q. How can spectral data (e.g., NMR, IR) discrepancies be addressed during structural elucidation?
Methodological Answer:
- Dynamic Effects : Rotameric states of the piperazine ring cause splitting in 1H NMR signals. Use variable-temperature NMR (e.g., 298–343 K) to average signals .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-piperazine) to simplify overlapping peaks in 13C NMR .
- IR Correlation : The C-F stretch (1100–1200 cm⁻¹) and sulfonyl S=O (1350 cm⁻¹) bands confirm functional group integrity .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat transfer during exothermic coupling steps (e.g., TBTU-mediated reactions) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste disposal .
- Catalyst Recycling : Immobilize palladium catalysts on silica supports to reduce metal leaching and costs .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
